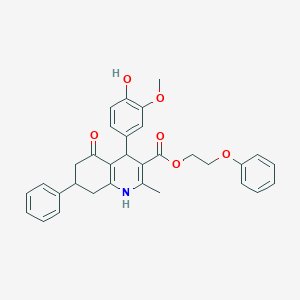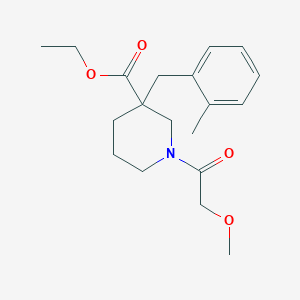
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline
Overview
Description
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (BMT-6) is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is a tetrahydroisoquinoline derivative that has been synthesized using a multistep process.
Mechanism of Action
The exact mechanism of action of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline may exert its therapeutic effects by modulating various signaling pathways in cells. For example, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to modulate the activity of the nuclear factor kappa B (NF-κB) pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to have a variety of biochemical and physiological effects. For example, it has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit viral replication, and reduce inflammation. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been shown to enhance cognitive function and improve memory in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is that it has been shown to have a relatively low toxicity profile. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is relatively easy to synthesize using a multistep process. However, one limitation of using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.
Future Directions
There are several future directions for research on 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline. One potential direction is to investigate its potential as a therapeutic agent for cancer, viral infections, and neurodegenerative diseases. Another direction is to investigate its mechanism of action in more detail, which could lead to the development of more effective therapeutic agents. In addition, future research could focus on optimizing the synthesis method for 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline to make it more cost-effective and scalable for large-scale production.
Conclusion:
In conclusion, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is a synthetic compound that has shown promise as a therapeutic agent for a variety of conditions. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects. While there are some limitations to using 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline in lab experiments, there are several future directions for research that could lead to the development of more effective therapeutic agents.
Synthesis Methods
The synthesis of 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline involves a multistep process that includes the condensation of 5-bromo-2-methoxybenzaldehyde with 2,3-dimethoxyphenethylamine, followed by reduction and cyclization reactions. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anticancer, antiviral, and antibacterial activities. In addition, 2-(5-bromo-2-methoxybenzyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been found to have neuroprotective and anti-inflammatory properties.
properties
IUPAC Name |
2-[(5-bromo-2-methoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22BrNO3/c1-22-17-5-4-16(20)8-15(17)12-21-7-6-13-9-18(23-2)19(24-3)10-14(13)11-21/h4-5,8-10H,6-7,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPQANEKUSALXOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)CN2CCC3=CC(=C(C=C3C2)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201134307 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
414892-33-4 | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=414892-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(5-Bromo-2-methoxyphenyl)methyl]-1,2,3,4-tetrahydro-6,7-dimethoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201134307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-chlorophenoxy)ethyl]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B4933271.png)

![6-bromo-3-[5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-2(1H)-quinolinone](/img/structure/B4933292.png)

![8-methoxy-4-methyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B4933302.png)
![methyl 4-[5-(4-thiomorpholinylmethyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B4933308.png)
![3-allyl-5-{2-[(4-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4933314.png)
![1-(3-chlorophenyl)-5-[(5-nitro-2-furyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4933317.png)

![3-[4-(4-fluorophenyl)-1-piperazinyl]-1-(4-propoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B4933334.png)
![N-[1-{[(1,1-dioxidotetrahydro-3-thienyl)amino]carbonyl}-2-phenyl-2-(2-pyridinylthio)vinyl]benzamide](/img/structure/B4933342.png)
![2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B4933349.png)

![1-(4-biphenylyl)-2-(3,4-dihydropyrimido[1,2-a]benzimidazol-10(2H)-yl)ethanone hydrobromide](/img/structure/B4933369.png)